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For Researchers, Scientists, and Drug Development Professionals

Introduction
THK5351 is a quinoline derivative that has been developed as a positron emission tomography

(PET) tracer for in vivo imaging of tau pathology, a hallmark of several neurodegenerative

diseases, including Alzheimer's disease. This guide provides a comprehensive overview of its

chemical structure, synthesis, and key pharmacological data.

Chemical Structure
The chemical structure of THK5351 is (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-

(methylamino)pyridin-3-yl)quinoline. Its precursor for radiosynthesis is the tosylated compound,

(S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-

tosyloxy]propoxy]quinoline, commonly referred to as THK5352.

Chemical Structure of THK5351

(Image of the chemical structure of THK5351 would be placed here in a final document)

IUPAC Name: (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinoline
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The synthesis of THK5351 for PET imaging involves two key stages: the organic synthesis of

the precursor molecule, THK5352, and the subsequent radiosynthesis to introduce the fluorine-

18 isotope.

Organic Synthesis of the Precursor (THK5352)
While detailed, step-by-step protocols for the multi-step organic synthesis of the tosylate

precursor (THK5352) are not readily available in the public domain, the general synthesis

would likely involve the coupling of a substituted quinoline moiety with a protected chiral

glycidyl derivative, followed by functional group manipulations to introduce the tosylate leaving

group and the aminopyridine portion. The synthesis of related quinoline derivatives often

involves established methods such as the Doebner-von Miller reaction, Friedländer synthesis,

or palladium-catalyzed cross-coupling reactions to construct the core quinoline scaffold.

Radiosynthesis of [18F]THK5351
The radiosynthesis of [18F]THK5351 is a well-documented process involving nucleophilic

substitution of the tosylate precursor (THK5352) with [18F]fluoride.[1][2]

Experimental Protocol: Radiosynthesis of [18F]THK5351[1][2]

[18F]Fluoride Production and Trapping: No-carrier-added [18F]fluoride is produced via

proton irradiation of [18O]water in a cyclotron. The [18F]fluoride is then trapped on an anion

exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA).

Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the cartridge into a

reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3)

in acetonitrile and water. The solvent is then removed by azeotropic distillation under a

stream of nitrogen or argon at elevated temperature (e.g., 110°C).

Nucleophilic Fluorination: The tosylate precursor, THK5352, dissolved in an anhydrous

solvent such as dimethyl sulfoxide (DMSO), is added to the dried [18F]fluoride/K222/K2CO3

complex. The reaction mixture is heated at a high temperature (e.g., 110°C) for a short

period (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the tosyl group with

[18F]fluoride.
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Deprotection: The protecting group on the hydroxyl moiety (e.g., tetrahydropyranyl, THP) is

removed by acid hydrolysis.

Purification: The crude reaction mixture is purified by semi-preparative high-performance

liquid chromatography (HPLC) to isolate [18F]THK5351 from unreacted precursor and other

impurities.

Formulation: The collected HPLC fraction containing [18F]THK5351 is reformulated into a

physiologically compatible solution for injection.

Radiosynthesis Workflow for [18F]THK5351
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Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for [18F]THK5351.

Pharmacological Data
THK5351 was initially developed as a selective ligand for tau protein aggregates. However,

subsequent studies revealed significant off-target binding to monoamine oxidase B (MAO-B).[3]

Binding Affinity and Selectivity
The following tables summarize the key quantitative data for THK5351's binding

characteristics.
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Table 1: Binding Affinity of THK5351 for Tau and MAO-B

Target Ligand
Tissue/Syst
em

Kd (nM)
Bmax
(pmol/g
tissue)

Reference

Tau

Aggregates

[18F]THK535

1

AD

Hippocampal

Homogenate

s

2.9 368.3 [4]

MAO-B
[18F]THK535

1

Recombinant

Human MAO-

B

37
49 pmol/mg

protein
[3]

Table 2: Competitive Binding Data for THK5351

Radioligand Competitor Tissue/System Ki (nM) Reference

[3H]THK5351 THK5351
AD

Hippocampus
16 [3]

[3H]THK5351 THK5117
AD

Hippocampus
20 [3]

[3H]THK5351
T807

(Flortaucipir)

AD

Hippocampus
78 [3]

[3H]L-deprenyl THK5117
AD

Hippocampus
286 [3]

[3H]L-deprenyl
T807

(Flortaucipir)

AD

Hippocampus
227 [3]

Note: Lower Kd and Ki values indicate higher binding affinity.

Off-Target Binding Profile
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The primary off-target binding of THK5351 is to MAO-B, which is highly expressed in

astrocytes.[3] This off-target binding can confound the interpretation of PET images intended to

quantify tau pathology, as astrogliosis (an increase in astrocytes) is also a feature of

neurodegenerative diseases. Studies have shown that pretreatment with an MAO-B inhibitor

can significantly reduce the uptake of [18F]THK5351 in the brain. Autoradiography studies

have confirmed that THK5351 does not bind to amyloid-β plaques, α-synuclein, or TDP-43

deposits.[4]

Binding Characteristics of THK5351
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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